![molecular formula C21H23FN4O B5619343 3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine
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Overview
Description
Triazole derivatives are a significant class of heterocyclic compounds, known for their versatility in medicinal chemistry due to their potential biological and pharmacological properties. The compound likely shares this interest due to the presence of a 1,2,4-triazole ring, a structural motif common in many bioactive molecules.
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep organic reactions, including cyclization processes to form the triazole ring, followed by various functionalization reactions to introduce different substituents. These processes are crucial for altering the physical, chemical, and biological properties of the final compounds (Liang, 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides detailed information about the arrangement of atoms within a molecule. It helps in understanding the spatial orientation of various functional groups, which is essential for elucidating the compound's interaction with biological targets (Liang, 2009).
properties
IUPAC Name |
3-[[5-cyclopropyl-2-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methoxy]-2-ethyl-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-3-18-19(11-4-14(2)23-18)27-13-20-24-21(16-7-8-16)25-26(20)12-15-5-9-17(22)10-6-15/h4-6,9-11,16H,3,7-8,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRSYCQZHVRHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OCC2=NC(=NN2CC3=CC=C(C=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine |
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